2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(3-nitrophenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione
Description
2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(3-nitrophenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione is a bicyclic diketone derivative featuring two 5,5-dimethylcyclohexane-1,3-dione moieties connected via a methylene bridge substituted with a 3-nitrophenyl group. The compound’s nitro group and diketone functionality may confer reactivity in condensation reactions or hydrogen-bonding interactions, influencing its physicochemical properties .
Properties
Molecular Formula |
C23H27NO6 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-[(4,4-dimethyl-2,6-dioxocyclohexyl)-(3-nitrophenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C23H27NO6/c1-22(2)9-15(25)20(16(26)10-22)19(13-6-5-7-14(8-13)24(29)30)21-17(27)11-23(3,4)12-18(21)28/h5-8,19-21H,9-12H2,1-4H3 |
InChI Key |
BGPNPCHJMQYBCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)C(C2C(=O)CC(CC2=O)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(3-nitrophenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione typically involves the condensation of dimedone (5,5-dimethylcyclohexane-1,3-dione) with appropriate substituted benzaldehydes under basic conditions. The reaction is often carried out in ethanol with a base such as sodium hydroxide to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(3-nitrophenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(3-nitrophenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(3-nitrophenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the cyclohexane ring provides structural stability. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Research Findings and Implications
- Substituent-Driven Properties : The 3-nitrophenyl group’s position (meta vs. para in 3d) may influence regioselectivity in further reactions.
- Thermal Stability : High melting points in hydroxylated analogs (e.g., 3d ) suggest that the target compound’s thermal behavior merits investigation for material stability.
Biological Activity
2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(3-nitrophenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound characterized by its unique structure that includes diketone functionalities and a nitrophenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry.
Structural Features
The compound's molecular formula is , and it features significant steric hindrance due to bulky dimethyl groups on the cyclohexane rings. The presence of diketone groups allows for various chemical transformations, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit significant biological activities. The nitrophenyl substituent suggests potential antibacterial or anticancer properties, as nitroaromatic compounds are known for their bioactivity. Preliminary studies have indicated that related compounds can act as autophagy modulators , hinting at similar pathways for this compound.
Table 1: Comparison of Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5,5-Dimethylcyclohexane-1,3-dione | Diketone structure | Lacks aromatic substitution |
| 4-Nitrophenol | Phenolic structure with nitro group | Simple phenolic compound |
| 2-Methylcyclohexanone | Ketone structure | No diketone functionality |
| 2-Acetylcyclohexanone | Diketone structure | Different substituents |
The presence of both diketone functionalities and a nitrophenyl group in this compound distinguishes it from similar compounds by offering enhanced reactivity and potential bioactivity.
Mechanistic Insights
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar diketones have been shown to inhibit certain enzymes involved in metabolic pathways.
- Cellular Signaling Modulation : The nitrophenyl group may interact with cellular signaling pathways, influencing processes such as apoptosis and autophagy.
- Antimicrobial Activity : Nitro groups in similar compounds have been linked to antimicrobial properties, suggesting a potential for this compound to exhibit similar effects.
Case Studies and Research Findings
Recent studies have explored the biological activity of structurally related compounds. For instance:
- A study on related diketones demonstrated significant inhibition of bacterial growth at concentrations as low as 50 μM, indicating potential therapeutic applications against resistant strains .
- Another investigation highlighted the role of nitrophenyl groups in enhancing cytotoxicity against cancer cell lines, with IC50 values reported in the low micromolar range .
Applications
Given its structural properties and preliminary findings regarding its biological activity, this compound holds promise for various applications:
- Pharmaceutical Development : Its potential as an antibacterial or anticancer agent could lead to the development of new therapeutic drugs.
- Agricultural Chemicals : The compound's bioactivity may also extend to agrochemical applications, providing an avenue for pest control formulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
